

An In-depth Technical Guide to 6-Hydroxy-2-methylquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 6-Hydroxy-2-methylquinazolin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Hydroxy-2-methylquinazolin-4(3H)-one**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthetic methodologies, and known biological activities, offering valuable insights for researchers in the field.

Chemical Identity and Properties

6-Hydroxy-2-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a hydroxyl group at the 6th position and a methyl group at the 2nd position of the quinazolinone core. Its chemical structure and properties are summarized in the table below.

Property	Value
CAS Number	1882-77-5[1]
IUPAC Name	6-Hydroxy-2-methylquinazolin-4(3H)-one
Synonyms	2-METHYL-QUINAZOLINE-4,6-DIOL, 2-Methyl-6-hydroxy-4-quinazolinone
Chemical Formula	C ₉ H ₈ N ₂ O ₂
Molecular Weight	176.17 g/mol

Synthesis and Experimental Protocols

The synthesis of **6-Hydroxy-2-methylquinazolin-4(3H)-one** can be achieved through a multi-step process, typically starting from substituted anthranilic acids. A common and effective synthetic route involves the cyclization of an appropriately substituted anthranilic acid derivative.

General Synthesis of 2-Methyl-4(3H)-quinazolinones

A widely employed method for the synthesis of 2-methyl-4(3H)-quinazolinone derivatives involves a two-step reaction sequence starting from anthranilic acid.^{[1][2]} The first step is the formation of a benzoxazinone intermediate, followed by reaction with an amine.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

A common precursor for 2-methyl-quinazolinones is 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is typically synthesized by the thermal cyclization of anthranilic acid with acetic anhydride.^[2]

- Reactants: Anthranilic acid, Acetic anhydride
- Procedure: A mixture of anthranilic acid and acetic anhydride is refluxed. The excess acetic anhydride and the acetic acid byproduct are then removed under reduced pressure to yield the crude benzoxazinone.

Step 2: Synthesis of 3-substituted-2-methylquinazolin-4(3H)-one

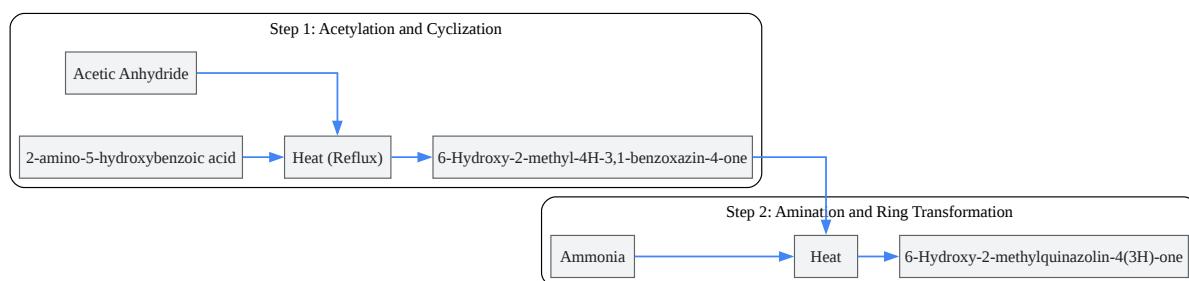
The benzoxazinone intermediate is then reacted with an appropriate amine to form the desired quinazolinone. For the synthesis of unsubstituted N-3 quinazolinones, ammonia or a source of ammonia can be used.

- Reactants: 2-Methyl-4H-3,1-benzoxazin-4-one, Amine (e.g., ammonia, hydrazine hydrate)
- Procedure: The benzoxazinone is condensed with an amine. For instance, reaction with hydrazine hydrate in ethanol under reflux yields 3-amino-2-methylquinazolin-4(3H)-one.^{[2][3]}

Proposed Synthesis of 6-Hydroxy-2-methylquinazolin-4(3H)-one

Based on established synthetic strategies for quinazolinone derivatives, a plausible pathway for the synthesis of **6-Hydroxy-2-methylquinazolin-4(3H)-one** would start from 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid).

Experimental Workflow:



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Caption: Proposed two-step synthesis of **6-Hydroxy-2-methylquinazolin-4(3H)-one**.

Biological Activity and Signaling Pathways

The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved drugs. Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of pharmacological activities, with anticancer, antibacterial, and anti-inflammatory properties being the most prominent.

Anticancer Activity and Kinase Inhibition

A significant body of research has focused on the anticancer potential of quinazolinone derivatives. Many of these compounds function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. Key kinase targets include:

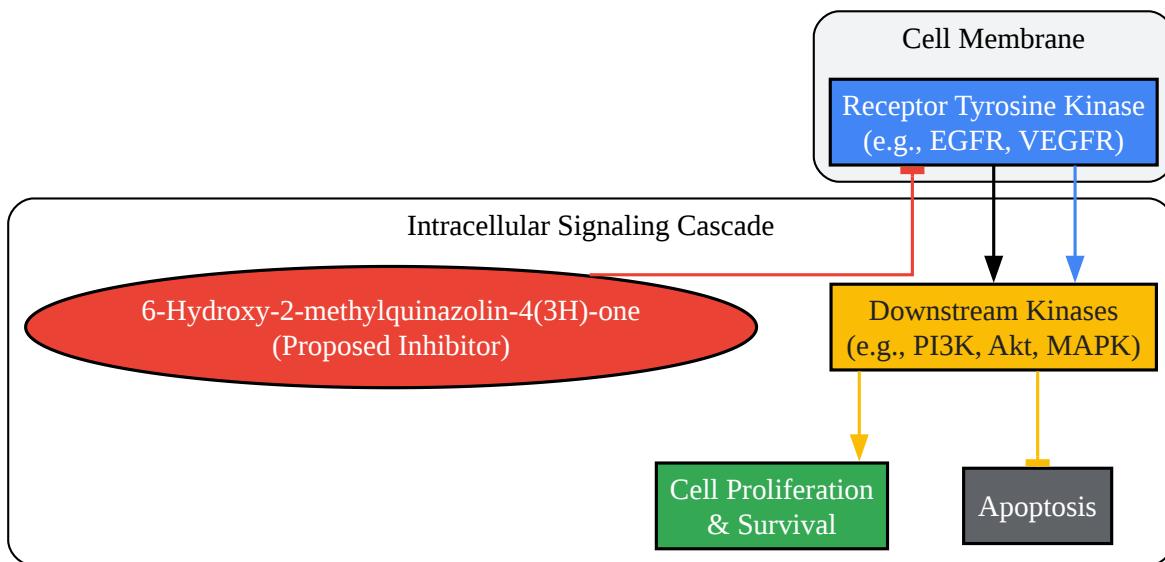
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Cyclin-Dependent Kinases (CDKs)

The inhibitory action of quinazolinones on these kinases disrupts downstream signaling pathways that regulate cell growth, angiogenesis, and apoptosis.

While specific studies detailing the biological targets of **6-Hydroxy-2-methylquinazolin-4(3H)-one** are limited, its structural similarity to other known kinase inhibitors suggests that it may also exert its biological effects through the modulation of kinase activity.

Illustrative Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that can be targeted by quinazolinone-based kinase inhibitors.



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Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinazolinone derivative.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The information provided on the chemical properties, synthesis, and potential biological activities of **6-Hydroxy-2-methylquinazolin-4(3H)-one** is intended to facilitate further investigation and application of this compound.

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